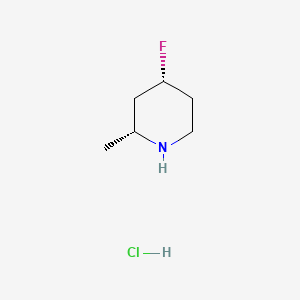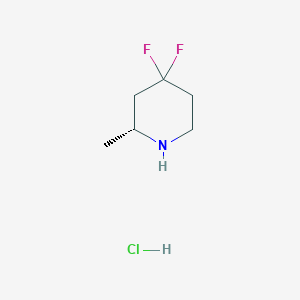
3-(5-Fluoropyridin-2-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoropyridin-2-YL)aniline is an organic compound with the molecular formula C11H9FN2 It is a derivative of aniline, where the aniline moiety is substituted with a fluoropyridine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like sodium fluoride (NaF) or potassium fluoride (KF) in the presence of a suitable catalyst . The resulting fluoropyridine is then coupled with an aniline derivative under conditions such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of 3-(5-Fluoropyridin-2-YL)aniline may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Fluoropyridin-2-YL)aniline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Catalysts: Palladium (Pd) catalysts for cross-coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives .
Aplicaciones Científicas De Investigación
3-(5-Fluoropyridin-2-YL)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with biological targets in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoropyridin-2-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, leading to its biological activity . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroaniline: Similar in structure but with the fluorine atom on the aniline ring instead of the pyridine ring.
4-Fluoropyridine: A fluorinated pyridine without the aniline moiety.
5-Fluoro-2-nitropyridine: Another fluorinated pyridine derivative with a nitro group instead of an aniline group.
Uniqueness
3-(5-Fluoropyridin-2-YL)aniline is unique due to the specific positioning of the fluorine atom on the pyridine ring and the presence of the aniline moiety. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
3-(5-fluoropyridin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-4-5-11(14-7-9)8-2-1-3-10(13)6-8/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJAVBHMUFWZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8229522.png)
![6-Chloro-2-methylpyrido[3,2-D]pyrimidin-4-amine](/img/structure/B8229526.png)
![Methyl 6-chloro-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B8229531.png)


![[trans-5-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B8229558.png)

![tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B8229570.png)

![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B8229585.png)


![Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8229609.png)
